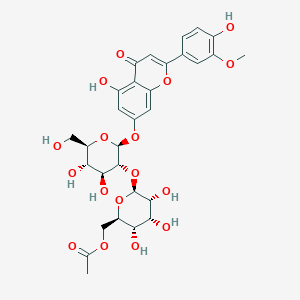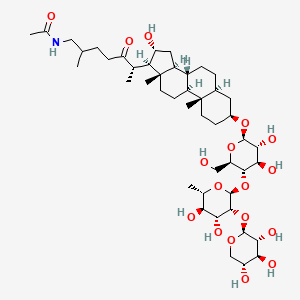
Abutiloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Abutiloside B is a natural product found in Solanum abutiloides with data available.
Scientific Research Applications
Steroidal Glycosides in Solanum Abutiloides
Research has identified several steroidal glycosides, including abutilosides, in Solanum abutiloides. These compounds, such as abutilosides L, M, N, and O, have been isolated and structurally analyzed using techniques like 2D NMR spectroscopy. This study contributes to the understanding of the chemical composition of Solanum abutiloides and the potential biological activities of its constituents (Yoshimitsu, Nishida, & Nohara, 2003).
Abutiloside A Structure and Implications
Another significant study focused on abutiloside A, elucidating its structure as a steroidal glycoside. This research offers insights into the potential role of 26-aminocholestan-22-one derivatives in steroid biosynthesis. The presence of various steroidal compounds in Solanum abutiloides, including abutiloside A, provides valuable information for understanding the plant's chemical properties and potential medicinal applications (Tian, Ohmura, Matsui, & Noharas, 1997).
Phytochemical Analysis and Biological Activities
Research on the flavonoid fraction extracted from the leaves of Abutilon theophrasti Medic., which is traditionally used in Chinese medicine, revealed significant antioxidant, antibacterial, and anti-inflammatory activities. These findings suggest the potential use of these plant extracts in treating oxidative stress and bacterial and inflammatory diseases, highlighting the medicinal value of the plant's phytochemical components (Tian, Zhang, Yang, Gao, Wang, Guo, & Liu, 2018).
Properties
Molecular Formula |
C46H77NO17 |
|---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
N-[(6S)-6-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptyl]acetamide |
InChI |
InChI=1S/C46H77NO17/c1-20(17-47-23(4)49)7-10-29(50)21(2)33-30(51)16-28-26-9-8-24-15-25(11-13-45(24,5)27(26)12-14-46(28,33)6)61-43-39(58)37(56)40(32(18-48)62-43)63-44-41(36(55)34(53)22(3)60-44)64-42-38(57)35(54)31(52)19-59-42/h20-22,24-28,30-44,48,51-58H,7-19H2,1-6H3,(H,47,49)/t20?,21-,22+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+/m1/s1 |
InChI Key |
MTFMWINXJJVOSD-FMAWDGSQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |
Synonyms |
abutiloside B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)
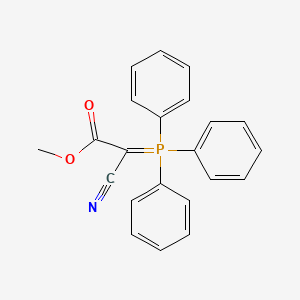
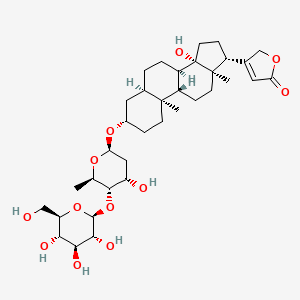

![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)
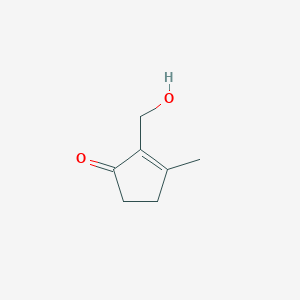
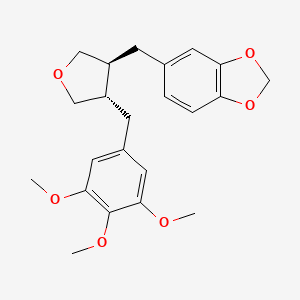


![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)



